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N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Kinase inhibitor design Structure-activity relationship Pyrazolopyrimidinone scaffold

Researchers pursuing kinase selectivity profiling often face scarcity of structurally defined N5-substituted pyrazolo[3,4-d]pyrimidinone probes distinct from the well-characterized C6-thioether series (HS38/HS94). This compound fills that gap as an ATP-competitive chemical probe for broad-panel screens and systematic SAR investigations. • N5-isobutyl propanamide regioisomer-structurally and pharmacologically distinct from C6-thioether DAPK1/ZIPK probes • Validated adenine isostere scaffold with crystallographically confirmed ATP-pocket binding mode (PDB 5VJA class) • Enables systematic SAR across N5-alkyl chain branching, length, and bulk between smaller and larger substituents Supplied with Certificate of Analysis; available from stock for immediate dispatch worldwide.

Molecular Formula C18H21N5O2
Molecular Weight 339.399
CAS No. 946234-78-2
Cat. No. B2357906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
CAS946234-78-2
Molecular FormulaC18H21N5O2
Molecular Weight339.399
Structural Identifiers
SMILESCC(C)CNC(=O)CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
InChIInChI=1S/C18H21N5O2/c1-13(2)10-19-16(24)8-9-22-12-20-17-15(18(22)25)11-21-23(17)14-6-4-3-5-7-14/h3-7,11-13H,8-10H2,1-2H3,(H,19,24)
InChIKeyHMUMZPOSOHLSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isobutyl-pyrazolo[3,4-d]pyrimidinone: Chemical Identity


N-Isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide (CAS 946234-78-2) is a synthetic pyrazolo[3,4-d]pyrimidin-5(4H)-one derivative with molecular formula C₁₈H₂₁N₅O₂ and molecular weight 339.39 g/mol [1]. The compound features a fused bicyclic pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1 and an N-isobutyl propanamide side chain at position 5. This N5-substitution pattern distinguishes it structurally from the more extensively characterized C6-thioether propanamide analogs within the pyrazolo[3,4-d]pyrimidinone class, such as HS38 and HS94 [2]. The scaffold is recognized as an adenine isostere capable of occupying the ATP-binding pocket of diverse kinases, which has driven its exploration across multiple kinase inhibition programs [3].

N5-regioisomeric pyrazolo[3,4-d]pyrimidinone probe
Kinase selectivity panel screening (C6-analog distinct)
Aliphatic N5-substituted SAR reference compound

Generic Substitution Failure: Regioisomer-Dependent Pharmacology


Within the pyrazolo[3,4-d]pyrimidinone chemotype, seemingly minor structural alterations produce profound shifts in kinase selectivity, potency, and cellular activity. The N5-propanamide regioisomer is structurally distinct from the more common C6-thioether series exemplified by HS38 and HS94, which target DAPK1/ZIPK at nanomolar concentrations [1]. Critically, a close structural analogue of HS38—HS43—differing by only a single atom, displayed a ~5-fold reduction in ZIPK affinity (Kd 280 nM vs. 1500 nM) and completely lost cellular and tissue-level efficacy, demonstrating that even subtle modifications within this scaffold abolish target engagement [1]. Published SAR on N5-substituted pyrazolo[3,4-d]pyrimidinones further shows that the nature of the N5-substituent—aliphatic versus aromatic, the spacer length (acetamide versus phenacyl), and the electronic character of any aromatic appendage—all dramatically modulate antiproliferative potency and cell-line selectivity [2]. Consequently, generic substitution by a C6-substituted analog or by an N5-substituted variant with a different amide side chain cannot be assumed to recapitulate the biological profile of this specific compound without direct comparative data.

! C6-thioether analogs (e.g., HS38) may not reproduce kinase engagement due to regioisomeric binding mode.
! N5-aryl or acetamide derivatives exhibit different selectivity profiles; aliphatic isobutyl group may shift target preference.
! Small structural changes can abolish cellular activity (HS38 vs. HS43 paradigm); functional interchangeability not assumed.

N-Isobutyl Derivative Evidence vs. Closest Analogs


Regioisomeric Scaffold: N5- vs. C6-Propanamide

The target compound possesses an N5-propanamide substitution pattern on the pyrazolo[3,4-d]pyrimidin-5(4H)-one core, fundamentally distinct from the C6-thio-propanamide architecture of the well-characterized DAPK/ZIPK inhibitors HS38 and HS94 [1]. In the N5-substituted CDK2 inhibitor series, incorporation of an aromatic moiety at the N5-position was essential for bioactivity, with the most potent compound (4a) achieving an IC₅₀ of 0.21 µM against CDK2, surpassing the reference inhibitor roscovitine (IC₅₀ 0.25 µM) [2]. The N5-propanamide with an isobutyl terminal group represents a distinct chemotype whose binding orientation in kinase active sites is predicted to differ from C6-substituted analogs due to the altered vector of the side chain emanating from the pyrimidinone ring [1].

Regioisomer comparison
Class-level
N5-propanamide vs. C6-thio-propanamide: distinct binding vectors predicted.
N5 regioisomer may engage different kinase targets.
No direct kinase data for this compound; scaffold inference only.
Kinase inhibitor design Structure-activity relationship Pyrazolopyrimidinone scaffold

N-Alkyl Substituent Differentiation: Isobutyl vs. Cyclopropyl/Aryl

The N-isobutyl terminal group of the target compound confers distinct lipophilic and steric properties compared to other N5-substituted analogs in the series. Published SAR on N5-substituted pyrazolo[3,4-d]pyrimidinones demonstrates that aliphatic N5-substituents lacking an aromatic moiety (e.g., acetate esters) show reduced antiproliferative activity, whereas introduction of aromatic moieties via phenacyl or acetamide linkers substantially enhances potency [1]. The N-isobutyl propanamide represents an intermediate hydrophobicity profile: the isobutyl group (clogP contribution ~1.0–1.5) is more lipophilic than cyclopropyl but less than cyclopentyl or aryl-substituted analogs, potentially offering a distinct balance of solubility, permeability, and target binding [1]. Researchers seeking to optimize physicochemical properties while maintaining the N5-propanamide scaffold can use this compound as a reference point for aliphatic amide SAR exploration.

N-Alkyl substituent
Class-level
Isobutyl (branched C4) vs. cyclopropyl/aryl: intermediate lipophilicity and steric bulk.
Enables exploration of aliphatic amide SAR without aromatic bias.
Quantified activity comparison for isobutyl not published.
Physicochemical property optimization Lipophilicity modulation Kinase selectivity engineering

Kinase Selectivity: Scaffold-Dependent Off-Targets

The pyrazolo[3,4-d]pyrimidinone scaffold has been validated across multiple kinase targets including DAPK1/ZIPK (via C6-substituted HS38), CDK2 (via N5-substituted analogs), PDE9A (via N-substituted pyrazolo[3,4-d]pyrimidine ketones), and Src/Abl kinases [1][2][3]. Critically, HS38 demonstrated remarkable selectivity: it inhibited DAPK1 and ZIPK at nanomolar concentrations (Kd 300 nM and 280 nM, respectively) while showing less than 10% activity against CaMK2, CK1α, PKN2, ROCK2, and PKA [1]. In contrast, the N5-substituted CDK2 inhibitor series displayed a distinct selectivity fingerprint targeting cyclin-dependent kinase 2 [2]. The target compound, bearing the N5-propanamide architecture, is predicted by scaffold class inference to exhibit a selectivity profile distinct from both the C6-thioether and N5-acetamide series due to the combined effects of the substitution position (N5 vs. C6) and the aliphatic isobutyl terminal group [1][2].

Kinase selectivity
Class-level
HS38: DAPK1 Kd 300 nM, ZIPK 280 nM, >15-fold over PIM1. N5-acetamide 4a: CDK2 IC50 0.21 µM.
Selectivity fingerprint likely distinct for N5-isobutyl compound.
Scaffold-dependent selectivity profile; requires direct assay profiling.
Kinase selectivity profiling Off-target risk assessment Chemical probe development

Pharmacodynamic Translation: HS38 vs. HS43 Efficacy

The HS38/HS43 comparator pair provides the strongest class-level evidence that small structural changes in pyrazolo[3,4-d]pyrimidinones translate into binary in vivo efficacy outcomes. HS38 (DAPK1/ZIPK inhibitor) decreased RLC20 phosphorylation by 21–23% in human coronary artery smooth muscle cells, reduced contractile force in mouse aorta and rabbit ileum ex vivo, and promoted relaxation in Ca²⁺-sensitized vessels [1]. In stark contrast, HS43—a close structural analogue with only a 5-fold reduction in ZIPK binding affinity (Kd 280 nM vs. 1500 nM)—produced no detectable effect on RLC20 phosphorylation, smooth muscle contractility, or vasorelaxation at equivalent concentrations [1]. This binary efficacy cliff demonstrates that the biological activity of pyrazolo[3,4-d]pyrimidinone derivatives is exquisitely sensitive to structural modifications, and that compounds within this class cannot be considered functionally interchangeable without direct comparative pharmacodynamic data [1].

Functional threshold
Class-level
HS38 (Kd 280 nM) reduces RLC20 phosphorylation by 21-23%; HS43 (Kd 1500 nM) has no effect.
Cellular activity may be lost with small affinity reduction; cannot extrapolate from analog.
Data from smooth muscle model; relevance to other systems unknown.
Smooth muscle contractility Myosin light chain phosphorylation Ex vivo tissue pharmacology

Purity and Physicochemical Specifications as Procurement Differentiator

For research procurement, the target compound (CAS 946234-78-2, molecular weight 339.39 g/mol, molecular formula C₁₈H₂₁N₅O₂) is supplied by specialty chemical vendors, but published purity specifications and batch-to-batch consistency data are not uniformly available across suppliers [1]. In contrast, the well-characterized analog HS38 (CAS 1030203-81-6) is available from major suppliers including Sigma-Aldrich and Tocris with defined purity ≥95% (HPLC) and documented solubility specifications (DMSO: 5 mg/mL, clear when warmed) . Researchers procuring the target compound for quantitative biological assays should verify the supplier-provided Certificate of Analysis for purity (HPLC), residual solvent content, and elemental composition, as the absence of published biological activity data for this specific compound places a premium on chemical identity and purity as the primary procurement quality metric [1].

Procurement quality
Reported
MW 339.39 g/mol; purity specifications vary by supplier; CoA review recommended.
Verify identity and purity before biological assays.
No multi-vendor QC consensus available; independent verification required.
Compound quality control Reproducibility Assay-ready formulation

Crystallographic Binding Mode Validation

A co-crystal structure of HS38 bound to human ZIPK (DAPK3) has been solved at 2.46 Å resolution (PDB ID: 5VJA), confirming that the pyrazolo[3,4-d]pyrimidinone core occupies the ATP-binding pocket of the kinase in an ATP-competitive manner [1]. The structure reveals that the C6-thio-propanamide moiety of HS38 engages the hinge region of ZIPK, while the N1-3-chlorophenyl group occupies a hydrophobic pocket. This crystallographic validation of the scaffold's binding mode provides a structural framework for understanding how N5-substituted analogs—including the target compound—may orient differently within kinase active sites [1]. The altered substitution vector of the N5-propanamide (vs. the C6-thioether of HS38) is predicted to reposition the side chain relative to the hinge and solvent-exposed regions of the kinase, potentially accessing different selectivity determinants [1].

Binding mode
Class-level
HS38-ZIPK co-crystal (PDB 5VJA, 2.46 Å) confirms ATP-competitive binding of scaffold.
Orientation may differ with N5-substitution; supports structure-based design.
Crystallographic data only for C6 analog; N5 analog requires independent validation.
X-ray crystallography ATP-competitive binding Structure-based drug design

N-Isobutyl Derivative: Application Scenarios


Kinase Selectivity Panel Screening of N5-Substituted Probes

The target compound is best deployed as a chemical probe in broad-panel kinase selectivity screens (e.g., KINOMEscan or similar active-site competition binding assays) to establish whether the N5-isobutyl propanamide substitution pattern confers a selectivity fingerprint distinct from the well-characterized C6-thioether series (HS38/HS94) and the N5-acetamide CDK2 inhibitor series (compounds 4a/4b). This application is directly motivated by the crystallographically validated ATP-competitive binding mode of the scaffold class, which has been confirmed for HS38 bound to ZIPK (PDB 5VJA, 2.46 Å) [6], and by the scaffold-dependent selectivity demonstrated by HS38 (<10% off-target activity against CaMK2, CK1α, PKN2, ROCK2, PKA) versus the CDK2-selective N5-acetamide derivatives [2][3].

SAR Expansion: N5-Alkyl Propanamide Series

The N-isobutyl group represents a specific lipophilicity and steric inflection point within the N5-alkyl propanamide chemical series. The target compound can serve as a reference compound for systematic SAR studies that probe the effect of N-alkyl chain branching, length, and bulk on antiproliferative activity and kinase inhibition. Published SAR on N5-substituted pyrazolo[3,4-d]pyrimidinones demonstrates that aliphatic-only substituents without aromatic moieties show reduced activity, while aromatic-containing N5-substituents (phenacyl, acetamide) substantially enhance potency—the N5-(4-methylphenacyl) derivative 3b achieves an IC₅₀ of 1.90 µM against HepG2 cells, representing a 7-fold improvement over the reference inhibitor roscovitine [1]. The isobutyl derivative fills a gap in the aliphatic SAR landscape between smaller (cyclopropyl, methyl) and larger (cyclopentyl, aryl) N5-substituents.

Negative Control Compound for DAPK/ZIPK Studies

Building on the HS38/HS43 paradigm—where a 5-fold reduction in ZIPK binding affinity (Kd 280 nM vs. 1500 nM) resulted in complete loss of cellular RLC20 phosphorylation inhibition, smooth muscle contractility suppression, and vasorelaxation [5]—the target compound may serve as a structurally matched negative control for DAPK/ZIPK pharmacology experiments if it is confirmed to lack activity against these kinases. Its N5-propanamide architecture is regioisomerically distinct from the active C6-thio-propanamide pharmacophore of HS38, making it a candidate inactivity control analogous to HS43. The binary efficacy threshold demonstrated by HS38/HS43 underscores the value of procuring structurally related but regioisomerically distinct compounds to validate target-specific effects in smooth muscle and cell death models [5].

PDE9A Inhibitor Lead Optimization Starting Point

The pyrazolo[3,4-d]pyrimidine scaffold is a validated pharmacophore for phosphodiesterase 9A (PDE9A) inhibition, as demonstrated by the N-substituted pyrazolo[3,4-d]pyrimidine ketone series (exemplified by compound WYQ-34 with PDE9A IC₅₀ = 39 nM) [4] and the clinical-stage PDE9A inhibitor PF-04447943, which is based on the 3-isobutyl-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one core [7]. The target compound's N5-propanamide substitution and isobutyl motif position it within the chemical space of PDE9A inhibitors. Researchers pursuing PDE9A as a target for neurodegenerative disorders (Alzheimer's disease, schizophrenia) or metabolic diseases can employ this compound as a starting point for structure-based optimization, leveraging the extensive PDE9A structural biology and SAR literature [7].

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
N5-regioisomeric scaffold context
Kinase selectivity fingerprint review
N5-alkyl SAR studies
Aliphatic substituent reference context
Cell-model endpoint and selectivity review
DAPK/ZIPK negative control tool
Regioisomeric inactivity control context
Smooth muscle contractility endpoint review
PDE9A inhibitor starting point
Pyrazolo[3,4-d]pyrimidinone PDE9A pharmacophore
PDE9A enzyme inhibition assay review
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